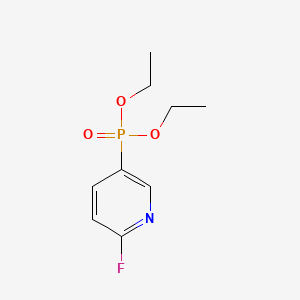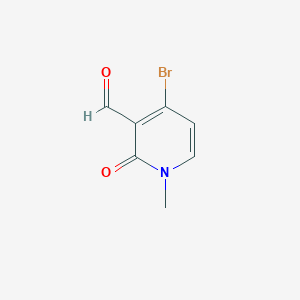
5-Bromo-4-(2,4-difluorophenyl)imidazole-2-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
MFCD33022610 is a chemical compound with unique properties that have garnered attention in various scientific fields
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of MFCD33022610 involves specific reaction conditions and reagents. The preparation method is designed to ensure high yield and purity of the compound. The synthetic route typically includes a series of steps involving the formation of intermediate compounds, followed by purification processes to isolate MFCD33022610.
Industrial Production Methods: Industrial production of MFCD33022610 is carried out on a large scale, utilizing advanced techniques to ensure consistency and quality. The process involves the use of specialized equipment and controlled environments to maintain the integrity of the compound. The preparation method is simple and easy to implement, making it suitable for industrial large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions: MFCD33022610 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s properties and enhancing its applications.
Common Reagents and Conditions: The reactions involving MFCD33022610 typically require specific reagents and conditions. For example, oxidation reactions may involve the use of oxidizing agents such as potassium permanganate or hydrogen peroxide. Reduction reactions may require reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed: The major products formed from the reactions of MFCD33022610 depend on the type of reaction and the reagents used. These products are often intermediates or derivatives that have distinct properties and applications.
Mécanisme D'action
The mechanism of action of MFCD33022610 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, leading to changes in cellular processes and biochemical reactions. The exact mechanism may vary depending on the application and the specific targets involved .
Comparaison Avec Des Composés Similaires
Similar Compounds: MFCD33022610 can be compared with other similar compounds to highlight its uniqueness. Some of the similar compounds include those with analogous structures or functional groups.
Uniqueness: What sets MFCD33022610 apart from similar compounds is its specific chemical structure and the unique properties it exhibits. These properties make it particularly valuable for certain applications, distinguishing it from other compounds in its class .
Propriétés
Formule moléculaire |
C10H5BrF2N2O |
|---|---|
Poids moléculaire |
287.06 g/mol |
Nom IUPAC |
5-bromo-4-(2,4-difluorophenyl)-1H-imidazole-2-carbaldehyde |
InChI |
InChI=1S/C10H5BrF2N2O/c11-10-9(14-8(4-16)15-10)6-2-1-5(12)3-7(6)13/h1-4H,(H,14,15) |
Clé InChI |
PDTUFOLVEWREIY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1F)F)C2=C(NC(=N2)C=O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6-Chloro-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic Acid](/img/structure/B13688290.png)

![2-Amino-5-[2-chloro-4-(trifluoromethyl)phenyl]-1,3,4-thiadiazole](/img/structure/B13688311.png)
![6-(Bromomethyl)-2-ethyl-8-fluoro-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B13688316.png)

![Methyl (1R,3R,4R,5S)-3-[[(2R,3R,4R,5R,6R)-3-[[(Allyloxy)carbonyl]amino]-4,5-dihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl]oxy]-5-ethyl-4-[[(2S,3S,4R,5R,6S)-3,4,5-tris(benzyloxy)-6-methyltetrahydro-2H-pyran-2-yl]oxy]cyclohexanecarboxylate](/img/structure/B13688333.png)
![(1R,6R)-3-Cbz-8-oxa-3-azabicyclo[4.2.0]octan-7-one](/img/structure/B13688340.png)





